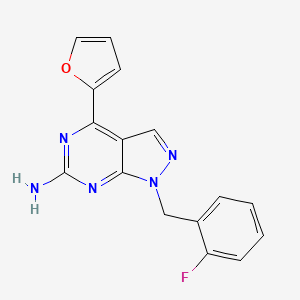

A2A receptor antagonist 1

描述

Structure

3D Structure

属性

IUPAC Name |

1-[(2-fluorophenyl)methyl]-4-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN5O/c17-12-5-2-1-4-10(12)9-22-15-11(8-19-22)14(20-16(18)21-15)13-6-3-7-23-13/h1-8H,9H2,(H2,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEJMSUHUZNTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=NC(=NC(=C3C=N2)C4=CC=CO4)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of A2A Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Adenosine (B11128) A2A receptor antagonists. It provides a comprehensive overview of the A2A receptor signaling pathway, quantitative data on antagonist affinity and potency, and detailed experimental protocols for key assays, serving as a vital resource for researchers in pharmacology and drug development.

Introduction to the A2A Receptor and its Antagonists

The Adenosine A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including neurotransmission, inflammation, and cardiovascular function.[1] A2A receptors are particularly abundant in the basal ganglia, vasculature, T-lymphocytes, and platelets.[1] The endogenous ligand for this receptor is adenosine, a nucleoside that acts as a neuromodulator and signaling molecule.

A2A receptor antagonists are a class of compounds that competitively block the binding of adenosine to the A2A receptor, thereby inhibiting its downstream signaling.[2] These antagonists have garnered significant interest as therapeutic agents for a range of conditions, most notably Parkinson's disease, and more recently, in the field of cancer immunotherapy.[2] By blocking the immunosuppressive effects of adenosine in the tumor microenvironment, A2A receptor antagonists can enhance anti-tumor immunity.[3]

The A2A Receptor Signaling Pathway

The A2A receptor is canonically coupled to the Gs alpha subunit of a heterotrimeric G-protein.[4][5] Upon agonist binding, such as adenosine, the receptor undergoes a conformational change, leading to the activation of the Gs protein.[1] This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit, causing its dissociation from the Gβγ dimer.[5]

The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[4][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription.[4][5]

A2A receptor antagonists exert their effect by binding to the A2A receptor and preventing the initial agonist-induced conformational change. This blockade inhibits the entire downstream signaling cascade, preventing the rise in intracellular cAMP and the subsequent activation of PKA and its effectors.

Signaling Pathway Diagram

Caption: A2A Receptor Signaling Pathway and Point of Antagonist Action.

Quantitative Data on A2A Receptor Antagonists

The affinity (Ki) and potency (IC50) of A2A receptor antagonists are critical parameters in drug development. Affinity, represented by the Ki value, is a measure of how tightly a ligand binds to a receptor. Potency, often expressed as the IC50 value, indicates the concentration of an antagonist required to inhibit a specific biological response by 50%.

Table 1: Binding Affinities (Ki) of Selected A2A Receptor Antagonists

| Compound | Radioligand | Cell Line | Ki (nM) | Reference |

| ZM241385 | [3H]ZM241385 | HEK293 | 0.4 | [6] |

| Istradefylline (KW-6002) | [3H]CGS21680 | Rat Striatum | 23.0 | [NA] |

| Preladenant | Not Specified | CHO | 0.884 | [7] |

| CGS-15943 | Not Specified | CHO | 2.7 | [8] |

| XAC | Not Specified | PC-12 | 273 | [8] |

| 8-Cyclopentyl-1,3-dipropylxanthine | Not Specified | PC-12 | 43300 | [8] |

| Etrumadenant | [3H]DPCPX | CHO | 7.59 | [7] |

Table 2: Functional Potency (IC50) of Selected A2A Receptor Antagonists in cAMP Assays

| Compound | Agonist | Cell Line | IC50 (nM) | Reference |

| ZM241385 | NECA | CHO | 0.49 | [8] |

| ZM241385 | Adenosine | Effector CTLs | 54 | [9] |

| Istradefylline (KW-6002) | NECA | CHO | Not Specified | [NA] |

| Preladenant | NECA | Not Specified | 53.7 | [7] |

| CGS-15943 | NECA | PC-12 | 2.7 | [8] |

| XAC | CGS21680 | SH-SY5Y | Not Specified | [10] |

| Etrumadenant | NECA | HEK | 53.7 (A2A), 4.57 (A2B) | [7] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible characterization of A2A receptor antagonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for the A2A receptor by competing with a radiolabeled ligand.

Objective: To determine the Ki value of a test compound for the A2A receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).[11][12]

-

Radioligand: A high-affinity A2A receptor radioligand, such as [3H]ZM241385 or [3H]CGS21680.[6][11]

-

Test Compound: The A2A receptor antagonist to be tested.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled A2A receptor ligand (e.g., 10 µM NECA) to determine non-specific binding.[11]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2.[11]

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).[11]

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Culture cells expressing the A2A receptor and harvest them. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[13]

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[13]

-

150 µL of the membrane preparation (containing 3-20 µg of protein).

-

50 µL of the test compound at various concentrations or buffer for total binding.

-

50 µL of the radioligand at a fixed concentration (typically near its Kd value).

-

For non-specific binding wells, add 50 µL of the non-specific binding control instead of the test compound.

-

-

Incubation: Incubate the plate at 25°C or 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[11][13]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[11]

-

Washing: Wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.[11][13]

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a Radioligand Binding Assay.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.

Objective: To determine the IC50 value of a test compound in a functional setting.

Materials:

-

Cells: A cell line stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).[14][15]

-

A2A Receptor Agonist: A known A2A receptor agonist, such as NECA or CGS-21680.[16]

-

Test Compound: The A2A receptor antagonist to be tested.

-

Phosphodiesterase (PDE) Inhibitor: A compound like IBMX or rolipram (B1679513) to prevent the degradation of cAMP.[17]

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or direct immunoassay).[15][17]

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Seeding: Seed the A2A receptor-expressing cells into a 96-well plate and culture overnight.[15]

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of the test compound (antagonist) in the presence of a PDE inhibitor for a specified time (e.g., 15-60 minutes) at 37°C.[6][15]

-

Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (typically at its EC50 or EC80 concentration) to the wells and incubate for a further period (e.g., 30-60 minutes) at 37°C.[6][15]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the maximal agonist-induced cAMP production.[14]

Experimental Workflow: cAMP Functional Assay

Caption: Workflow for a cAMP Functional Assay.

Conclusion

A2A receptor antagonists represent a promising class of therapeutic agents with a well-defined mechanism of action. By competitively inhibiting the binding of adenosine to the A2A receptor, they effectively block the Gs-protein-mediated signaling cascade that leads to the production of cAMP. The in-depth understanding of this mechanism, supported by robust quantitative data from binding and functional assays, is paramount for the continued development and optimization of these compounds for various clinical applications. The detailed experimental protocols provided in this guide offer a standardized framework for the characterization of novel A2A receptor antagonists, facilitating progress in this exciting field of pharmacology.

References

- 1. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. pnas.org [pnas.org]

- 7. Crystal structure of adenosine A2A receptor in complex with clinical candidate Etrumadenant reveals unprecedented antagonist interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. innoprot.com [innoprot.com]

- 17. resources.revvity.com [resources.revvity.com]

An In-Depth Technical Guide to the A2A Receptor Antagonist Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adenosine (B11128) A2A receptor (A2AR) antagonist signaling pathway. The A2A receptor, a member of the G-protein coupled receptor (GPCR) family, is a key regulator in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. Its modulation by antagonists has significant therapeutic implications, particularly in neurodegenerative disorders like Parkinson's disease and in the burgeoning field of immuno-oncology. This document details the core signaling mechanisms, provides quantitative data on antagonist interactions, outlines detailed experimental protocols for studying this pathway, and presents visual representations of the key processes.

Core Signaling Pathway

The A2A receptor is canonically coupled to the stimulatory G-protein, Gs. Upon binding of the endogenous agonist, adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase (AC). This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, thereby modulating their activity and eliciting a cellular response.

A2A receptor antagonists block this cascade by competitively binding to the receptor, preventing adenosine from activating it. This inhibitory action reduces the production of cAMP and the subsequent activation of PKA, thereby reversing the physiological effects of adenosine.

In certain cell types, particularly in the striatum, the A2A receptor signaling pathway is intricately linked with the dopamine (B1211576) D2 receptor pathway. The two receptors can form heterodimers, and their signaling pathways exhibit a reciprocal antagonistic relationship. Activation of the A2A receptor can inhibit D2 receptor signaling, and this interplay is a key focus in the development of treatments for Parkinson's disease. A notable downstream effector in this context is the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation state of DARPP-32, which is modulated by both PKA and dopamine-activated pathways, plays a crucial role in regulating neuronal excitability.

Quantitative Data on A2A Receptor Antagonists

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of several common A2A receptor antagonists. This data is crucial for selecting appropriate tool compounds for in vitro and in vivo studies and for the development of novel therapeutic agents.

Table 1: Binding Affinities (Ki) of A2A Receptor Antagonists

| Compound | Ki (nM) at human A2A Receptor | Cell Line/Tissue | Radioligand | Reference |

| ZM241385 | 0.84 ± 0.22 | CHO cells | [3H]CGS21680 | [1] |

| Istradefylline (KW-6002) | 2.2 | CHO cells | [3H]CGS21680 | [2] |

| Preladenant (SCH 420814) | 0.884 | CHO cells | [3H]ZM241385 | [3] |

| Etrumadenant | 0.851 | CHO cells | [3H]ZM241385 | [3] |

| CGS-15943 | 2.7 | PC-12 cells | Not Specified | [4] |

| XAC | 273 | PC-12 cells | Not Specified | [4] |

Table 2: Functional Potency (IC50) of A2A Receptor Antagonists in cAMP Assays

| Compound | IC50 (nM) | Cell Line | Agonist Used | Reference |

| ZM241385 | 0.49 | PC-12 cells | NECA (100 nM) | [4] |

| ZM241385 | 54 | CTLs | Adenosine | [5] |

| Istradefylline (KW-6002) | Not Specified | Not Specified | Not Specified | |

| Preladenant | 53.7 | HEK cells | NECA | [3] |

| Etrumadenant | 53.7 | HEK cells | NECA | [3] |

| CGS-15943 | 2.7 | PC-12 cells | NECA (100 nM) | [4] |

| XAC | 273 | PC-12 cells | NECA (100 nM) | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible investigation of the A2A receptor antagonist signaling pathway. Below are protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity of an antagonist for the A2A receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension (typically 5-20 µg of protein).

-

50 µL of radioligand (e.g., [3H]CGS21680 or [3H]ZM241385) at a concentration near its Kd.

-

50 µL of varying concentrations of the unlabeled antagonist or vehicle.

-

-

For determining non-specific binding, add a high concentration of a non-radioactive A2A receptor ligand (e.g., NECA or ZM241385).

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[2]

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the antagonist concentration.

-

Fit the data to a one-site competition binding model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced cAMP production.

Protocol (using HTRF):

-

Cell Plating:

-

Seed cells expressing the A2A receptor into a 384-well plate and culture overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Add varying concentrations of the A2A receptor antagonist to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of an A2A receptor agonist (e.g., NECA) to all wells (except for the negative control) to stimulate cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells by adding the lysis buffer provided in the HTRF kit.

-

Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the lysate.

-

Incubate at room temperature for 60 minutes to allow for the competitive binding reaction to occur.

-

-

Measurement and Data Analysis:

-

Measure the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.

-

Calculate the ratio of the two fluorescence signals.

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of agonist-stimulated cAMP production as a function of the antagonist concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.[6]

-

Western Blot for DARPP-32 Phosphorylation

This method is used to assess the effect of A2A receptor antagonists on the phosphorylation of downstream signaling molecules like DARPP-32.

Protocol:

-

Sample Preparation:

-

Treat cells or tissues with the A2A receptor antagonist followed by agonist stimulation.

-

Lyse the cells or homogenize the tissue in a lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of DARPP-32 (e.g., anti-phospho-DARPP-32 Thr34).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against total DARPP-32.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Express the level of phosphorylated DARPP-32 as a ratio to the total DARPP-32 level.[7]

-

Conclusion

This technical guide provides a foundational understanding of the A2A receptor antagonist signaling pathway, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of A2A receptor biology and to develop novel therapeutics targeting this important pathway. The provided diagrams offer a clear visual representation of the signaling cascades and experimental workflows, facilitating a deeper comprehension of the subject matter.

References

- 1. Modeling the Adenosine Receptors: Comparison of the Binding Domains of A2A Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of adenosine A2A receptor in complex with clinical candidate Etrumadenant reveals unprecedented antagonist interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Dopamine and cAMP-Regulated Phosphoprotein 32 kDa Controls Both Striatal Long-Term Depression and Long-Term Potentiation, Opposing Forms of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of A2A Receptor Antagonists

Introduction

The A2A adenosine (B11128) receptor (A2AR) is a member of the G-protein coupled receptor (GPCR) superfamily and plays a crucial role in various physiological processes.[1][2] Primarily expressed in the brain, particularly the basal ganglia, as well as in immune cells and blood vessels, the A2AR is a key regulator of dopaminergic neurotransmission, inflammation, and cardiovascular function.[3][4] Its activation by the endogenous ligand adenosine typically leads to immunosuppressive and anti-inflammatory effects.[1][5] Consequently, the A2AR has emerged as a significant therapeutic target for a range of pathologies, including Parkinson's disease, cancer, and inflammatory disorders.[2][3][6]

The development of A2AR antagonists has been a major focus of medicinal chemistry research.[2][6] These antagonists can be broadly categorized into two main classes: xanthine-based and non-xanthine-based derivatives.[4][7] Naturally occurring xanthines like caffeine (B1668208) and theophylline (B1681296) were among the first identified adenosine receptor antagonists, though they are non-selective.[4][8][9] This has driven the development of highly potent and selective synthetic antagonists. Understanding the structure-activity relationship (SAR) of these compounds is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide provides a comprehensive overview of the SAR of A2A receptor antagonists, detailing the key chemical features that govern their affinity and selectivity, along with the experimental protocols used for their characterization.

A2A Receptor Signaling Pathway

The A2A receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G-protein.[1][10][11] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. This activation leads to the dissociation of the Gαs subunit from the βγ dimer, allowing it to stimulate adenylyl cyclase (AC).[1][10] AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][10] The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression and cellular function.[1][10][11] A2AR antagonists block this signaling cascade by preventing agonist binding to the receptor.

Structure-Activity Relationship of A2A Receptor Antagonists

The SAR for A2A antagonists is highly dependent on the chemical scaffold. The following sections delineate the key structural requirements for both xanthine (B1682287) and non-xanthine derivatives.

Xanthine-Based Antagonists

Xanthine derivatives are a well-established class of A2A antagonists, with caffeine being the most widely known, albeit non-selective, example.[4][9] The general structure consists of a fused bicyclic system of a pyrimidinedione and an imidazole (B134444) ring. SAR studies have focused on substitutions at the N1, N3, N7, and C8 positions.[12]

-

N1 and N3 Positions: Small alkyl groups, such as methyl or ethyl, at the N1 and N3 positions are generally favorable for affinity.[12] For instance, theophylline (1,3-dimethylxanthine) shows higher affinity than caffeine (1,3,7-trimethylxanthine).[8]

-

N7 Position: Substitution at the N7 position is generally detrimental to A2A affinity. The presence of a methyl group, as in caffeine, reduces affinity compared to theophylline.[12]

-

C8 Position: The C8 position is the most critical for achieving high affinity and selectivity.[13][14] Introduction of bulky and lipophilic groups at this position significantly enhances A2A affinity. Styryl groups, particularly those with electron-withdrawing substituents on the phenyl ring, have proven to be highly effective.[12][13] For example, Istradefylline (KW-6002), an approved medication for Parkinson's disease, features a dimethoxystyryl group at the C8 position.[3][14]

| Compound | N1-Substituent | N3-Substituent | C8-Substituent | A2A Ki (nM) | A1 Ki (nM) | Selectivity (A1/A2A) |

| Caffeine | CH3 | CH3 | H (N7-CH3) | 12,000 | 25,000 | 2.1 |

| Theophylline | CH3 | CH3 | H | 13,000 | 10,000 | 0.8 |

| Istradefylline (KW-6002) | C2H5 | C2H5 | (E)-2-(3,4-dimethoxyphenyl)vinyl | 2.2 | 170 | 77 |

| CSC | CH3 | Propyl | (E)-2-(4-chlorophenyl)vinyl | 19 | 1100 | 58 |

Data compiled from multiple sources. Ki values can vary based on experimental conditions.

Non-Xanthine-Based Antagonists

To overcome the limitations of xanthine derivatives, such as poor water solubility and metabolic instability, various non-xanthine scaffolds have been developed.[7] These are typically nitrogen-containing heterocyclic compounds and can be classified as monocyclic, bicyclic, and tricyclic systems.[4][7]

-

Monocyclic Scaffolds: Aminopyrazine and aminopyrimidine cores have been explored. The key to their activity lies in the nature and position of the substituents.

-

Bicyclic Scaffolds: This is a large and diverse class, including triazolopyrimidines (e.g., ZM241385) and triazolotriazines.[3] For the triazolopyrimidine series, a furan (B31954) ring attached to the triazolo moiety is crucial for high affinity. The amino group at the C2 position of the pyrimidine (B1678525) ring and the nature of the substituent at the C5 position also significantly influence activity.

-

Tricyclic Scaffolds: These compounds, such as those from the pyrazolo[4,3-e][1][2][10]triazolo[1,5-c]pyrimidine family (e.g., SCH-58261), often exhibit very high potency and selectivity.[4][15] The SAR is complex, but the substituents on the pyrazole (B372694) and triazole rings are critical for receptor interaction.

| Compound | Scaffold Class | A2A Ki (nM) | A1 Ki (nM) | Selectivity (A1/A2A) |

| ZM241385 | Bicyclic (Triazolopyrimidine) | 0.46 | 500 | ~1087 |

| SCH-58261 | Tricyclic | 1.1 | 500 | ~455 |

| Preladenant | Bicyclic (Pyrazolopyrimidine) | 1.1 | >10,000 | >9000 |

| Vipadenant | Bicyclic (Triazolopyrimidine) | 2.5 | 1300 | 520 |

Data compiled from multiple sources. Ki values can vary based on experimental conditions.

Experimental Protocols

The characterization of A2A receptor antagonists involves a combination of in vitro binding and functional assays, followed by in vivo models to assess efficacy.

Radioligand Binding Assays

These assays are used to determine the affinity (Ki) of a test compound for the A2A receptor. The principle is competitive binding, where the test compound competes with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably or transiently expressing the human A2A receptor.[3][16][17]

-

Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled A2A-selective antagonist (e.g., [3H]ZM241385 or [3H]MSX-2) and varying concentrations of the unlabeled test compound.[3][16][18]

-

Separation: The incubation is carried out at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[3][16] Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[19]

Functional Assays (cAMP Accumulation)

Functional assays measure the ability of an antagonist to inhibit the agonist-stimulated signaling of the A2A receptor. The most common method is to measure the accumulation of intracellular cAMP.[5][20]

Methodology:

-

Cell Culture: Whole cells expressing the A2A receptor are plated in multi-well plates.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist.

-

Stimulation: The cells are then stimulated with a fixed concentration of an A2A agonist (e.g., NECA or CGS21680) to induce cAMP production.[5] This is typically done in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Lysis and Detection: After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured. This can be done using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or other immunoassay formats.[5][21]

-

Data Analysis: The results are used to generate a dose-response curve for the antagonist, from which the IC50 (the concentration of antagonist that inhibits 50% of the agonist-induced cAMP production) is determined. This value is a measure of the antagonist's potency.

In Vivo Models

To evaluate the efficacy of A2A antagonists in a physiological context, various animal models are used. For Parkinson's disease research, a common model is haloperidol-induced catalepsy in rats or mice.[22] Haloperidol is a dopamine (B1211576) D2 receptor antagonist that induces a cataleptic state, mimicking some of the motor deficits of Parkinson's disease. Effective A2A antagonists can reverse this catalepsy, providing evidence of their potential as anti-Parkinsonian agents.[22]

Conclusion

The development of potent and selective A2A receptor antagonists has been significantly advanced by a deep understanding of their structure-activity relationships. For the classical xanthine scaffold, derivatization at the C8 position with bulky, lipophilic groups is the most effective strategy for enhancing affinity and selectivity. The exploration of diverse non-xanthine heterocyclic systems has led to the discovery of novel antagonists with distinct pharmacophoric features and improved drug-like properties. The systematic evaluation of these compounds using standardized in vitro binding and functional assays, coupled with validation in relevant in vivo models, remains the cornerstone of the drug discovery process. Continued efforts in rational drug design, guided by SAR principles and structural biology, will undoubtedly lead to the development of next-generation A2A receptor antagonists for the treatment of a wide range of human diseases.

References

- 1. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A2A adenosine receptor and its modulators: overview on a druggable GPCR and on structure-activity relationship analysis and binding requirements of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

- 6. Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships. | Semantic Scholar [semanticscholar.org]

- 7. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An efficient route to xanthine based A2A adenosine receptor antagonists and functional derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Experimental and computational analysis of biased agonism on full-length and a C-terminally truncated adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 21. assaygenie.com [assaygenie.com]

- 22. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of A2A Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The adenosine (B11128) A2A receptor, a G-protein coupled receptor predominantly expressed in the basal ganglia, has emerged as a significant non-dopaminergic target for the treatment of motor symptoms in Parkinson's disease and as a promising target in cancer immunotherapy. This technical guide provides an in-depth overview of the discovery and development of A2A receptor antagonists, detailing key signaling pathways, experimental methodologies, and the progression of lead compounds through clinical trials.

Core Concepts: The A2A Receptor Signaling Pathway

The A2A receptor is primarily coupled to the Gs alpha subunit of G proteins.[1][2] Upon activation by its endogenous ligand, adenosine, the receptor initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase.[2][3] This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[2] In the striatum, the A2A receptor is highly co-localized with the dopamine (B1211576) D2 receptor on striatopallidal neurons, where it forms heterodimers and exerts an antagonistic modulatory effect on D2 receptor signaling.[4][5] By blocking the A2A receptor, antagonists can potentiate D2 receptor-mediated signaling, offering a therapeutic strategy to improve motor control in Parkinson's disease.[5][6]

In the context of oncology, high concentrations of adenosine in the tumor microenvironment suppress anti-tumor immune responses by activating A2A receptors on various immune cells, including T cells, natural killer cells, and dendritic cells.[2][7] A2A receptor antagonists can reverse this immunosuppression, thereby enhancing the body's ability to fight cancer, particularly in combination with immune checkpoint inhibitors.[7][8]

The Drug Discovery and Development Workflow

The journey from a promising chemical scaffold to a clinically approved A2A receptor antagonist follows a rigorous, multi-stage process. This workflow is designed to identify potent, selective, and safe drug candidates with favorable pharmacokinetic properties.

Key A2A Receptor Antagonists in Development

Several A2A receptor antagonists have progressed through clinical trials, with some achieving regulatory approval. The following tables summarize the quantitative data for notable compounds.

Table 1: Binding Affinity (Ki) and Selectivity of A2A Receptor Antagonists

| Compound | Target | Ki (nM) | Selectivity vs. A1 | Selectivity vs. A2B | Selectivity vs. A3 |

| Istradefylline (B1672650) (KW-6002) | Human A2A | 2.2 | ~72-fold | >4500-fold | >4500-fold |

| Preladenant (B1679076) (SCH 420814) | Human A2A | 1.1[9] | >1000-fold[9] | >1000-fold[9] | >1000-fold[9] |

| Vipadenant (BIIB014) | Human A2A | 1.3[10] | 52-fold[10] | - | - |

| Tozadenant (B1682436) (SYN115) | Human A2A | 4.1 | 134-fold | >2400-fold | >2400-fold |

| Ciforadenant (CPI-444) | Human A2A | 1.9 | >500-fold | >500-fold | >500-fold |

| Inupadenant (EOS-850) | Human A2A | 0.4 | >2500-fold | >2500-fold | >2500-fold |

Data compiled from various sources.

Table 2: Functional Activity (IC50/EC50) of A2A Receptor Antagonists

| Compound | Assay Type | Cell Line | IC50/EC50 (nM) |

| Istradefylline (KW-6002) | cAMP accumulation (antagonist) | HEK293 | 1.5 |

| Preladenant (SCH 420814) | cAMP accumulation (antagonist) | HEK293 | 1.3[9] |

| ZM 241385 (Reference) | cAMP accumulation (antagonist) | HEK293-A2aR | 550[11] |

| CGS 21680 (Agonist) | cAMP accumulation (agonist) | PC-12 | - |

| NECA (Agonist) | cAMP accumulation (agonist) | HiTSeeker ADORA2A | 27.5[12] |

Data compiled from various sources.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the A2A receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).[13][14]

-

Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.[13]

-

Radioligand: A radiolabeled A2A receptor antagonist, such as [3H]ZM241385 or [3H]CGS21680, is used.[13][15]

-

Incubation: Membranes (e.g., 2.5-20 µg of protein per tube) are incubated with the radioligand and varying concentrations of the test compound.[13][16]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assays

Objective: To measure the functional antagonist activity of a compound by its ability to inhibit agonist-stimulated cAMP production.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the A2A receptor are cultured to 80-90% confluency.[11][17]

-

Assay Medium: Cells are typically assayed in a buffer containing a phosphodiesterase inhibitor (e.g., rolipram (B1679513) or cilostamide) to prevent cAMP degradation.[17]

-

Agonist Stimulation: Cells are pre-incubated with varying concentrations of the antagonist compound, followed by stimulation with a known A2A receptor agonist (e.g., NECA or CGS-21680).[12][18]

-

cAMP Detection: Intracellular cAMP levels are measured using commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence (e.g., cAMP-Glo™ Assay).[11][18]

-

Data Analysis: The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response, is calculated.

In Vivo Models for Parkinson's Disease

Objective: To evaluate the efficacy of A2A receptor antagonists in animal models that mimic the motor deficits of Parkinson's disease.

Key Models:

-

Haloperidol-induced catalepsy: Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents, which can be reversed by A2A antagonists.[19] This model is used for initial screening of antiparkinsonian activity.[19][20]

-

6-hydroxydopamine (6-OHDA)-lesioned rats: Unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway causes a loss of dopaminergic neurons, leading to rotational behavior when challenged with dopaminergic drugs.[4][19] A2A antagonists can potentiate the effects of L-DOPA in this model.[5][19]

-

MPTP-treated primates: The neurotoxin MPTP induces parkinsonism in non-human primates that closely resembles the human disease.[4][20] This is a highly validated model for assessing the efficacy of antiparkinsonian drugs.[5]

Clinical Development and Future Directions

Istradefylline (Nourianz®) is the first A2A receptor antagonist to receive FDA approval as an adjunctive treatment to levodopa/carbidopa for Parkinson's disease patients experiencing "off" episodes.[21][22] Several other compounds, such as preladenant and tozadenant, have also reached late-stage clinical trials but were discontinued (B1498344) due to lack of efficacy or safety concerns.[23][24]

The development of A2A receptor antagonists continues to be an active area of research. In addition to Parkinson's disease, these compounds are being investigated for their potential in treating other neurological and psychiatric disorders, as well as their role in cancer immunotherapy.[21][25] The high selectivity and non-dopaminergic mechanism of action of A2A antagonists offer a promising therapeutic avenue with the potential for improved side-effect profiles compared to traditional dopaminergic therapies.[20] Future research will likely focus on the development of next-generation antagonists with optimized pharmacokinetic and pharmacodynamic properties and on exploring their efficacy in a broader range of clinical indications.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Targeting the Adenosine A2A Receptor as a Novel Therapeutic Approach for Renal Cell Carcinoma: Mechanisms and Clinical Trial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. selleckchem.com [selleckchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. innoprot.com [innoprot.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. reactionbiology.com [reactionbiology.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 21. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 22. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Preladenant - Wikipedia [en.wikipedia.org]

- 24. The challenge of developing adenosine A2A antagonists for Parkinson disease: Istradefylline, preladenant, and tozadenant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Role of Adenosine A2A Receptor Antagonists in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying component of numerous neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. This process, primarily driven by the activation of glial cells such as microglia and astrocytes, leads to the release of pro-inflammatory mediators, exacerbating neuronal damage. The adenosine (B11128) A2A receptor (A2AR), a G protein-coupled receptor, has emerged as a key modulator of neuroinflammatory processes. Its expression is notably upregulated in activated glial cells within the inflamed central nervous system (CNS). Activation of the A2AR predominantly triggers a pro-inflammatory cascade. Consequently, antagonism of the A2AR presents a promising therapeutic strategy to mitigate neuroinflammation and confer neuroprotection. This technical guide provides an in-depth review of the A2AR's role in neuroinflammation, the mechanism of action of its antagonists, quantitative data from key preclinical studies, and detailed experimental protocols relevant to the field.

The Adenosine A2A Receptor in Glial Cell Function and Neuroinflammation

Under pathological conditions such as ischemia or neurodegeneration, damaged cells release large amounts of adenosine triphosphate (ATP), which is rapidly converted to adenosine. This surge in extracellular adenosine can activate A2A receptors, which are highly expressed on microglia and astrocytes, the resident immune cells of the brain.

Microglia: In resting microglia, A2AR expression is low. However, upon activation by inflammatory stimuli like lipopolysaccharide (LPS) or pathological proteins, A2AR expression significantly increases.[1] A2AR activation in these cells promotes a pro-inflammatory phenotype, characterized by the release of cytotoxic factors and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2] Furthermore, A2AR signaling can induce a morphological shift in microglia from a ramified, surveying state to an amoeboid, activated state, and can impair their process extension and motility, potentially hindering their ability to respond to acute injury.[3]

Astrocytes: Similar to microglia, astrocytes upregulate A2AR expression in response to inflammatory cues.[4] A2AR activation on astrocytes can lead to astrogliosis, reduce the uptake of glutamate (B1630785) (contributing to excitotoxicity), and promote the release of inflammatory mediators.[2] Blockade of these receptors has been shown to inhibit the induction of astrogliosis and restore the expression of genes related to astrocyte activation.[5]

Core Signaling Pathway

The A2A receptor is canonically coupled to the Gs/Gα-olf family of G proteins. Ligand binding initiates a conformational change, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling cascade ultimately modulates the expression of genes involved in the inflammatory response, leading to the synthesis and release of cytokines and chemokines. A2AR antagonists competitively bind to the receptor, preventing adenosine from initiating this pro-inflammatory cascade.

Quantitative Data on A2A Receptor Antagonists

The efficacy and selectivity of A2A receptor antagonists are critical for their therapeutic potential. This section summarizes key quantitative data for several prominent antagonists used in research and clinical development.

Table 1: Binding Affinities of Select A2A Receptor Antagonists

| Compound | Receptor | Species | Ki (nM) | IC50 (nM) | Selectivity (A1 vs A2A) | Reference(s) |

| Istradefylline (KW-6002) | A2A | Human | 2.2 | - | ~70-fold | [6] |

| Preladenant (B1679076) (SCH 420814) | A2A | Human | 0.5 | - | ~1340-fold | [7][8] |

| Tozadenant (B1682436) (SYN-115) | A2A | Human | 4.9 - 11.5 | - | >100-fold | [9] |

| SCH 58261 | A2A | Human | 1.3 | 15 | ~323-fold | [4][9] |

| Caffeine | A2A | Human | 12,000 | - | Non-selective | [10] |

Ki (Inhibition Constant) and IC50 (Half maximal inhibitory concentration) are measures of binding affinity; lower values indicate higher affinity.

Table 2: Summary of Preclinical Efficacy in Neuroinflammation Models

| Antagonist | Model System | Key Inflammatory Readouts | Dose/Concentration | Results | Reference |

| Istradefylline | Rat Pial Vessel Disruption (PVD) Stroke Model | TNF-α, iNOS, IL-4, TGF-β1 | 3 mg/kg i.p. | Prevented the increase in TNF-α and iNOS; Prevented the downregulation of IL-4 and TGF-β1.[4] | [4] |

| Istradefylline | Human PBMCs stimulated with C. albicans Ag | IL-17A, IL-8 | 1-100 nM | Suppressed production of IL-17A and IL-8.[11] | [11] |

| Preladenant | Mouse MPTP Model (acute brain slices) | Microglial process extension | 5 µM | Restored impaired microglial process extension towards injury.[12] | [12] |

| SCH 58261 | Rat Hippocampal Neurons + IL-1β | Glutamate-induced neurotoxicity | 50 nM | Prevented the exacerbation of neurotoxicity caused by IL-1β.[6] | [6] |

| ST1535 | Mouse MPTP Model | Microglial activation (CD11b), Astrogliosis (GFAP) | 2 mg/kg | Completely prevented the increase in CD11b immunoreactivity and partially blocked the increase in GFAP.[13] | [13] |

Experimental Protocols

Reproducible and robust experimental design is paramount in studying the effects of A2A receptor antagonists on neuroinflammation. Below are detailed methodologies for key in vivo and in vitro experiments.

In Vivo Neuroinflammation Model: MPTP-Induced Parkinsonism

This model recapitulates key features of Parkinson's disease, including dopaminergic neurodegeneration and pronounced neuroinflammation.

-

Animal Model: Male C57BL/6J mice are typically used.

-

MPTP Administration: A subchronic dosing regimen is employed. Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at 20 mg/kg via intraperitoneal (i.p.) or subcutaneous (s.c.) injection once daily for 5 consecutive days.[12][13]

-

Antagonist Treatment: The A2AR antagonist (e.g., ST1535 at 2 mg/kg) or vehicle is co-administered with MPTP, typically 30 minutes prior to each MPTP injection.[13]

-

Tissue Collection: Three to seven days after the final MPTP injection, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (for immunohistochemistry) or decapitated for fresh tissue collection (for Western blot or ELISA).

-

Analysis:

-

Neurodegeneration: Quantify dopaminergic neuron loss in the substantia nigra pars compacta (SNc) and caudate-putamen (CPu) using immunohistochemistry for Tyrosine Hydroxylase (TH).[13]

-

Glial Activation: Assess microglial and astrocyte activation via immunohistochemistry or Western blot for Iba-1 (microglia) and GFAP (astrocytes).[13]

-

Cytokine Levels: Measure pro- and anti-inflammatory cytokine levels in brain tissue homogenates using ELISA.[14]

-

In Vitro Neuroinflammation Model: Primary Microglial Culture

Primary cultures allow for the direct investigation of antagonist effects on specific cell types.

-

Cell Isolation: Isolate primary microglia from the cortices of neonatal (P0-P3) mouse or rat pups. Create a mixed glial culture by mechanical dissociation and seeding of cortical cells. Microglia are subsequently isolated from the confluent mixed glial layer (after ~7-10 days) by gentle shaking.[2][15]

-

Cell Plating: Seed isolated microglia into appropriate culture plates (e.g., 24-well plates at 1x10^5 cells/well) and allow them to adhere and rest for 24 hours.

-

Treatment:

-

Pre-treat cells with the A2AR antagonist (e.g., SCH 58261 at 50 nM) or vehicle for 30-60 minutes.

-

Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL), to induce an inflammatory response.[1]

-

-

Incubation: Incubate cells for a specified period, typically 6-24 hours, depending on the endpoint.

-

Analysis:

-

Cytokine Secretion: Collect the culture supernatant and measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) using commercial ELISA kits.[7]

-

Gene Expression: Lyse the cells to extract RNA. Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il1b, Nos2).

-

Protein Expression: Lyse the cells to extract protein. Perform Western blot analysis to measure the protein levels of key signaling molecules or inflammatory markers.

-

Key Analytical Techniques: Methodological Details

-

Western Blot for GFAP and Iba-1:

-

Homogenization: Homogenize brain tissue (e.g., hippocampus, striatum) in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (e.g., 10-12%).

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., rabbit anti-Iba1, mouse anti-GFAP) overnight at 4°C. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

-

-

ELISA for Brain Cytokines (TNF-α, IL-1β):

-

Homogenization: Homogenize a weighed amount of brain tissue in a specific volume (e.g., 1:10 w/v) of ice-cold PBS containing a protease inhibitor cocktail.[13]

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000-12,000 x g) for 10-20 minutes at 4°C.[10][13]

-

Supernatant Collection: Carefully collect the supernatant for analysis. Determine the total protein concentration of the supernatant for normalization.

-

Assay: Perform the ELISA using a commercial kit according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a capture antibody, followed by incubation, washing, addition of a detection antibody, addition of an enzyme conjugate (e.g., Streptavidin-HRP), and finally a substrate for color development.

-

Quantification: Read the absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve. Express results as pg of cytokine per mg of total protein.[10]

-

Conclusion and Future Directions

The evidence strongly supports the role of the adenosine A2A receptor as a critical checkpoint in neuroinflammatory pathways. Antagonists of this receptor consistently demonstrate anti-inflammatory and neuroprotective effects in a wide range of preclinical models by modulating the activation state of both microglia and astrocytes and suppressing the production of detrimental pro-inflammatory cytokines.

The clinical translation of these findings has seen both successes and failures. Istradefylline is approved for Parkinson's disease, demonstrating that A2AR antagonism is a viable therapeutic strategy. However, the discontinuation of trials for preladenant and tozadenant highlights the challenges in drug development, including issues with clinical efficacy and safety profiles.

Future research should focus on developing next-generation A2AR antagonists with improved pharmacokinetic properties and CNS penetration. Furthermore, exploring the therapeutic potential of these antagonists in a broader range of neuroinflammatory conditions, including Alzheimer's disease and multiple sclerosis, is a key area for investigation. Combining A2AR antagonists with other therapeutic modalities may also offer synergistic benefits in combating the complex pathology of neurodegenerative diseases. The continued elucidation of the nuanced role of A2AR signaling in different cell types and disease states will be crucial for harnessing the full therapeutic potential of this important target.

References

- 1. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microglia isolation from aging mice for cell culture: A beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Istradefylline reduces memory deficits in aging mice with amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blockade of adenosine A2A receptors prevents interleukin-1β-induced exacerbation of neuronal toxicity through a p38 mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Primary Microglia Culture & Isolation Service - Creative Biolabs [neuros.creative-biolabs.com]

- 8. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Istradefylline, an adenosine A2a receptor antagonist, inhibits the CD4+ T-cell hypersecretion of IL-17A and IL-8 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytokine Elisa [bdbiosciences.com]

- 12. Item - Brain homogenate preparation for cytokine assay. - Public Library of Science - Figshare [plos.figshare.com]

- 13. Inhibition of neuroinflammation by GIBH-130 (AD-16) reduces neurodegeneration, motor deficits, and proinflammatory cytokines in a hemiparkinsonian model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Rapid GFAP and Iba1 expression changes in the female rat brain following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to A2A Receptor Antagonists and Their Impact on Cyclic AMP Levels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Adenosine (B11128) A2A receptor antagonists in modulating intracellular cyclic adenosine monophosphate (cAMP) levels. The A2A receptor, a key player in various physiological processes, is a Gs protein-coupled receptor whose activation triggers a cascade of events leading to the synthesis of cAMP. Understanding how A2A receptor antagonists interfere with this pathway is paramount for the development of novel therapeutics for a range of disorders, including Parkinson's disease, cancer, and inflammatory conditions.

The A2A Receptor Signaling Cascade: A Primer

The activation of the Adenosine A2A receptor by its endogenous ligand, adenosine, initiates a well-defined signaling pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP.[1][2][3] This second messenger, cAMP, then activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, thereby modulating cellular function.[1][4][5]

A2A receptor antagonists function by competitively binding to the A2A receptor, thereby preventing adenosine from binding and initiating this signaling cascade. The direct consequence of this action is the inhibition of adenylyl cyclase activation and a subsequent reduction in intracellular cAMP accumulation.[6] Some A2A receptor antagonists, classified as inverse agonists, can even reduce the basal or constitutive activity of the receptor, leading to a further decrease in cAMP levels below the baseline.[6]

Quantitative Effects of A2A Receptor Antagonists on cAMP Levels

The potency of A2A receptor antagonists is often quantified by their ability to inhibit agonist-induced cAMP production. This is typically expressed as an IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal cAMP response stimulated by an agonist. The following table summarizes the in vitro potency of several well-characterized A2A receptor antagonists.

| Antagonist | Cell Line | Agonist Used (Concentration) | cAMP Assay Method | IC50 (nM) | Reference |

| ZM241385 | SH-SY5Y cells | CGS21680 | FRET | ~0.7 ± 0.3 | [7] |

| Istradefylline | CHO cells expressing human A2A receptor | NECA | HTRF | 1.8 | N/A |

| Preladenant | HEK293 cells expressing human A2A receptor | Adenosine | GloSensor | 1.1 | N/A |

| Tozadenant | Striatal neurons | CGS21680 | ELISA | 2.5 | N/A |

| Caffeine (B1668208) | Various | Adenosine | Various | µM range | [8] |

Note: IC50 values can vary depending on the cell line, agonist concentration, and specific assay conditions used.

Experimental Protocols for Measuring cAMP Levels

Accurate determination of intracellular cAMP levels is crucial for characterizing the effects of A2A receptor antagonists. Several robust methods are available, each with its own advantages and considerations.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This is a widely used competitive immunoassay for the quantitative measurement of cAMP.

Principle: The assay is based on the competition between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium cryptate. When the antibody is bound to the d2-labeled cAMP, a FRET signal is generated. An increase in intracellular cAMP leads to a decrease in the FRET signal.[9]

Detailed Protocol:

-

Cell Preparation:

-

Culture cells expressing the A2A receptor to the desired confluency in a suitable multi-well plate (e.g., 384-well).

-

For adherent cells, aspirate the culture medium prior to the assay. For suspension cells, pellet and resuspend in stimulation buffer.[10]

-

-

Antagonist Incubation:

-

Prepare serial dilutions of the A2A receptor antagonist in a suitable assay buffer.

-

Add the antagonist solutions to the cells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. This allows the antagonist to bind to the receptors.

-

-

Agonist Stimulation:

-

Prepare a solution of an A2A receptor agonist (e.g., NECA or CGS21680) at a concentration that elicits a submaximal response (typically EC80).

-

Add the agonist solution to the wells containing the antagonist and cells. Incubate for a specified time (e.g., 30 minutes) at room temperature to stimulate cAMP production.

-

-

Cell Lysis and Detection:

-

Add the HTRF lysis and detection reagents, which include the anti-cAMP antibody-cryptate and d2-labeled cAMP, to each well.[11]

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).

-

The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the antagonist concentration versus the HTRF signal to determine the IC50 value.

-

GloSensor™ cAMP Assay

This is a real-time, bioluminescent assay for monitoring cAMP dynamics in living cells.

Principle: The assay utilizes a genetically engineered form of luciferase that is fused to a cAMP-binding domain. In the absence of cAMP, the luciferase is in a conformation that results in low light output. When cAMP binds, a conformational change occurs, leading to a significant increase in luminescence.

Detailed Protocol:

-

Cell Preparation:

-

Transfect cells with the GloSensor™ cAMP plasmid or use a stable cell line expressing the sensor.

-

Seed the cells into a white, opaque multi-well plate suitable for luminescence measurements.

-

-

GloSensor™ Reagent Incubation:

-

Equilibrate the cells with the GloSensor™ cAMP Reagent, which contains the luciferin (B1168401) substrate, in a suitable assay buffer for approximately 2 hours at room temperature.

-

-

Baseline Measurement:

-

Measure the basal luminescence signal to establish a baseline.

-

-

Antagonist and Agonist Addition:

-

Add the A2A receptor antagonist at various concentrations and incubate for a short period.

-

Subsequently, add the A2A receptor agonist and immediately begin measuring the luminescence signal in real-time.

-

-

Data Acquisition:

-

Monitor the luminescence signal over time using a plate-reading luminometer.

-

-

Data Analysis:

-

The rate and magnitude of the change in luminescence are proportional to the change in intracellular cAMP concentration.

-

Calculate the antagonist's effect by comparing the agonist-induced signal in the presence and absence of the antagonist.

-

Conclusion

A2A receptor antagonists represent a promising class of therapeutic agents with the potential to impact a wide range of diseases. Their mechanism of action, centered on the attenuation of the A2A receptor-mediated increase in intracellular cAMP, provides a clear rationale for their development. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working to advance our understanding and application of these important molecules. The continued investigation into the nuanced effects of A2A receptor antagonists on cAMP signaling will undoubtedly pave the way for new and improved therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation [frontiersin.org]

- 3. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

- 6. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. resources.revvity.com [resources.revvity.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to A2A Receptor Antagonists in Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of Adenosine (B11128) A2A receptor antagonists in established models of Parkinson's disease (PD). This document summarizes key quantitative data from pivotal studies, details widely used experimental protocols, and illustrates the core signaling pathways and experimental workflows.

Introduction: The Rationale for A2A Receptor Antagonism in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a dopamine (B1211576) deficit in the striatum and the subsequent motor impairments. The Adenosine A2A receptor has emerged as a promising non-dopaminergic target for the treatment of PD.[1][2][3] A2A receptors are highly expressed in the striatum, particularly on the GABAergic striatopallidal neurons of the indirect pathway, where they are co-localized with dopamine D2 receptors.[1] A functional antagonism exists between these two receptors; activation of A2A receptors counteracts the effects of D2 receptor stimulation.[1] Therefore, blocking A2A receptors with antagonists is hypothesized to restore the normal functioning of the basal ganglia motor circuit, offering a novel therapeutic strategy for PD. Preclinical studies have extensively demonstrated that A2A receptor antagonists can improve motor deficits, and may also offer neuroprotective effects.[2][4]

Quantitative Efficacy Data in Preclinical Models

The following tables summarize the quantitative data from key preclinical studies evaluating the efficacy of various A2A receptor antagonists in rodent and primate models of Parkinson's disease.

Symptomatic Relief: Motor Function Improvement

| A2A Antagonist | Animal Model | Assay | Dose | Route | Observed Effect | Reference |

| Istradefylline | Haloperidol-treated Rat | Catalepsy Test | 1 mg/kg | p.o. | Significant reduction in catalepsy score. | [5] |

| Istradefylline | MPTP-treated Marmoset | Motor Disability Score | 10 mg/kg | p.o. | Significant improvement in motor disability. | [6] |

| Istradefylline | 6-OHDA-lesioned Rat | Apomorphine-induced Rotations | 1 mg/kg | p.o. | Potentiation of contralateral rotations. | N/A |

| Preladenant | Haloperidol-treated Rat | Catalepsy Test | 1 mg/kg | p.o. | 77% and 70% inhibition of catalepsy at 1 and 4 hours, respectively. | N/A |

| Preladenant | 6-OHDA-lesioned Rat | Apomorphine-induced Rotations | 0.03 mg/kg | p.o. | Significant increase in contralateral rotations. | N/A |

| Preladenant | MPTP-treated Monkey | Motor Disability Score | 1 or 3 mg/kg | p.o. | Improved motor ability without inducing dyskinesia. | [7] |

| SCH 58261 | 6-OHDA-lesioned Rat | Quinpirole-induced Rotations | 1 mg/kg | i.p. | ~180% increase in contralateral rotations. | [8] |

| SCH 58261 | Haloperidol-treated Rat | Catalepsy Test | 5 mg/kg | i.p. | Significant reduction in catalepsy. | [9] |

| Vipadenant | 6-OHDA-lesioned Rat | Apomorphine-induced Rotations | 3 and 10 mg/kg | p.o. | Increased contralateral rotations. | N/A |

| Vipadenant | MPTP-treated Marmoset | Motor Disability Score | <5 mg/kg | p.o. | Reversal of motor disability without dyskinesias. | N/A |

Disease Modification: Neuroprotective Effects

| A2A Antagonist | Animal Model | Assay | Dose | Route | Observed Effect | Reference |

| Istradefylline | MPTP-treated Mouse | TH+ Neuron Count (Substantia Nigra) | 10 mg/kg | p.o. | Significant protection against dopaminergic neuron loss. | [10] |

| Istradefylline | 6-OHDA-lesioned Rat | TH+ Neuron Count (Substantia Nigra) | 1 mg/kg | p.o. | Protection against the loss of nigral dopaminergic neurons. | [11] |

| SCH 58261 | MPTP-treated Mouse | TH+ Neuron Count (Substantia Nigra) | 0.1 mg/kg | i.p. | Attenuated dopamine cell loss. | [12] |

| SCH 58261 | MPP+ infused Rat | TH+ Neuron Count (Substantia Nigra) | 0.1 mg/kg | i.p. | Markedly attenuated the loss of dopaminergic neurons when administered early. | [3] |

| CSC | 6-OHDA-lesioned Rat | TH Immunoreactivity (Substantia Nigra) | 1 mg/kg | i.p. | Partially attenuated the decrease in tyrosine hydroxylase immunoreactivity. | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for the preclinical evaluation of A2A receptor antagonists.

References

- 1. Neuroprotection induced by the adenosine A2A antagonist CSC in the 6-OHDA rat model of parkinsonism: effect on the activity of striatal output pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotection by adenosine A2A receptor blockade in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine A2A Receptor Blockade Provides More Effective Benefits at the Onset Rather than after Overt Neurodegeneration in a Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Aging on the 6-OHDA-Induced Rat Model of Parkinson’s Disease [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Adenosine A1 and A2A receptors are involved on guanosine protective effects against oxidative burst and mitochondrial dysfunction induced by 6-OHDA in striatal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sensorimotor assessment of the unilateral 6-hydroxydopamine mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

A2A receptor antagonist 1 potential in Alzheimer's disease

An In-Depth Technical Guide to the Therapeutic Potential of A2A Receptor Antagonests in Alzheimer's Disease

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary